2-{4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}quinazolin-4(3H)-one
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Overview
Description
2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a combination of pyrimidine, thieno, and quinazolinone moieties. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, each requiring specific reagents and conditions. One common method involves the following steps:
Formation of the Pyrimidine Ring: This step typically involves the reaction of 4,6-dimethylpyrimidine with appropriate amines under controlled conditions.
Thieno Ring Synthesis: The thieno ring is synthesized through a series of reactions involving sulfur-containing reagents and aromatic compounds.
Quinazolinone Formation: The final step involves the cyclization of the intermediate compounds to form the quinazolinone ring.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of structural features. Similar compounds include:
2-Amino-4,6-dimethylpyrimidine: A simpler compound with a pyrimidine ring.
4,6-Dimethyl-2-pyrimidinamine: Another pyrimidine derivative with similar properties.
Sulfamethazine: A sulfonamide antibiotic with a pyrimidine ring.
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical and biological properties.
Properties
Molecular Formula |
C27H21N7OS |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C27H21N7OS/c1-14-13-15(2)29-27(28-14)34-23-20-16(3)21(24-30-19-12-8-7-11-18(19)25(35)32-24)36-26(20)33-22(31-23)17-9-5-4-6-10-17/h4-13H,1-3H3,(H,30,32,35)(H,28,29,31,33,34) |
InChI Key |
WZTMIKCSCXHZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=C3C(=C(SC3=NC(=N2)C4=CC=CC=C4)C5=NC6=CC=CC=C6C(=O)N5)C)C |
Origin of Product |
United States |
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